5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
Description
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique molecular structure, which includes a phenyl ring substituted with two methyl groups and an oxadiazole ring containing a thiol group
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8(7(2)5-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDBOCGWQUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=S)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, often using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonic acids and sulfoxides.
Reduction Products: Reduced oxadiazoles.
Substitution Products: Alkylated derivatives of the thiol group.
Scientific Research Applications
Anticancer Activity
The compound has shown significant potential as an anticancer agent. Various derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their efficacy against different cancer cell lines. For instance:
- Inhibition of Thymidine Phosphorylase : Certain derivatives exhibited enhanced thymidine phosphorylase inhibitory activity compared to standard drugs. Specifically, compounds derived from 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol demonstrated promising results against breast cancer cell lines (MCF-7) with potent inhibitory effects on the enzyme involved in tumor proliferation .
- Cytotoxicity Studies : A range of synthesized oxadiazole derivatives were tested for cytotoxicity using the MTT assay. Notably, some compounds displayed IC50 values significantly lower than existing therapies, indicating their potential as effective anticancer agents .
Summary Table of Anticancer Activity
Antimicrobial Properties
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : Studies have demonstrated that various oxadiazole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds derived from the oxadiazole framework showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Summary Table of Antimicrobial Activity
| Compound Derivative | Target Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5.7 | |
| 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thione | Escherichia coli | 8.9 |
Neuroprotective Applications
Emerging research highlights the neuroprotective potential of oxadiazoles:
- Alzheimer's Disease Models : Compounds based on the oxadiazole structure have been shown to inhibit acetylcholinesterase activity effectively. One notable derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease by improving cognitive function and reducing amyloid-beta aggregation .
Mechanism of Action
The mechanism by which 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological processes.
Comparison with Similar Compounds
2,4-Dimethylbenzoic Acid: A precursor in the synthesis of 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol.
Thiosemicarbazide: A reagent used in the synthesis of the compound.
Oxadiazoles: Other oxadiazole derivatives with varying substituents.
Uniqueness: this compound is unique due to its specific combination of a phenyl ring with two methyl groups and an oxadiazole ring containing a thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. We will also present relevant case studies and research findings that highlight its potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 194.25 g/mol
- Melting Point : 231 °C (decomposes)
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit thymidine phosphorylase and induce apoptosis in various cancer cell lines.
- Case Study : In a study involving multiple cancer cell lines (PC-3 prostate cancer, HCT-116 colon cancer), this compound exhibited IC values of 0.67 µM and 0.80 µM respectively, indicating potent cytotoxicity .
| Cell Line | IC (µM) |
|---|---|
| PC-3 Prostate | 0.67 |
| HCT-116 Colon | 0.80 |
| ACHN Renal | 0.87 |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored:
- Activity Against Gram-negative Bacteria : In vitro studies showed that the compound displayed significant inhibitory effects against various Gram-negative bacterial strains.
- Research Findings : A synthesized derivative was tested against E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) below 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <50 |
| Pseudomonas aeruginosa | <50 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole compounds is another area of interest:
- Mechanism : The compound inhibits pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).
- Study Results : A recent study reported that the compound reduced nitric oxide (NO) production significantly at concentrations as low as 0.84 µM .
Case Studies
- Anticancer Screening : A comprehensive screening of several oxadiazole derivatives revealed that compounds similar to this compound induced apoptosis in K-562 leukemia cells with a growth percent inhibition of up to 39.77% .
- Antibacterial Evaluation : In a study assessing new antibacterial agents, derivatives were synthesized and evaluated for their efficacy against resistant strains of bacteria. The results indicated that certain modifications to the oxadiazole ring enhanced antibacterial activity significantly .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is commonly synthesized via cyclization of 2,4-dimethylbenzohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), followed by acidification . Key parameters include reaction time (4–6 hours), temperature (room temperature to reflux), and stoichiometric ratios. Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. DMSO) and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms aromatic and oxadiazole proton environments, while infrared spectroscopy (IR) identifies the thiol (-SH) stretch (~2500 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, and elemental analysis ensures purity . For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–S bond at ~1.68 Å) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Avoid prolonged exposure to moisture or oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., agar diffusion against S. aureus or E. coli) and cytotoxicity screening (MTT assay on cancer cell lines). IC₅₀ values for enzyme inhibition (e.g., lipoxygenase) should be determined using spectrophotometric methods .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends have been observed in related oxadiazoles?
- Methodological Answer : Substituent effects on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) improve antimicrobial potency. For example, bromo or nitro groups increase lipophilicity and membrane penetration. Computational docking studies (AutoDock Vina) can predict binding affinities to target enzymes like DNA gyrase .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?
- Methodological Answer : Cross-validate methods by replicating protocols with controlled variables (solvent purity, catalyst batch). For biological discrepancies, standardize assay conditions (e.g., cell line passage number, incubation time). Meta-analyses of published IC₅₀ values (e.g., using RevMan) identify outliers due to methodological variability .
Q. How can reaction pathways be tailored to synthesize derivatives with site-specific functionalization?
- Methodological Answer : Use Mitsunobu reactions for hydroxyl group alkylation or employ palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. For thiol group derivatization, react with methyl iodide or maleimide-containing linkers under mild basic conditions .
Q. What advanced toxicity profiling is required before in vivo studies?
- Methodological Answer : Conduct OECD-compliant acute toxicity (oral LD₅₀ in rodents) and genotoxicity assays (Ames test, micronucleus assay). Subchronic toxicity (28-day repeat dose) evaluates organ-specific effects. For GHS compliance, assess skin corrosion (EPISKIN model) and respiratory irritation (ALI cell culture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
